Rhodei-Litorin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodei-Litorin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions: Rhodei-Litorin undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Rhodei-Litorin has a wide range of applications in scientific research:
Mechanism of Action
Rhodei-Litorin exerts its effects by binding to specific receptors on target cells. It interacts with bombesin receptors, which are G-protein-coupled receptors involved in various physiological processes . Upon binding, this compound activates intracellular signaling pathways, leading to biological responses such as muscle contraction and cell proliferation . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Rhodei-Litorin is compared with other bombesin-like peptides, such as:
Neuromedin B: Shares a similar C-terminal sequence and exhibits similar biological activities.
Bombesin: Another member of the bombesin-like peptide family with distinct receptor binding properties.
Neuromedin U: A peptide with structural similarities but different receptor affinities and biological effects.
This compound is unique due to its specific amino acid sequence and its high affinity for certain receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C51H71N13O12S |
---|---|
Molecular Weight |
1090.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C51H71N13O12S/c1-27(2)19-37(61-45(69)34(52)15-16-41(53)66)47(71)63-39(21-31-23-55-35-14-10-9-13-33(31)35)46(70)58-28(3)44(68)64-43(29(4)65)50(74)56-25-42(67)59-40(22-32-24-54-26-57-32)49(73)62-38(20-30-11-7-6-8-12-30)48(72)60-36(51(75)76)17-18-77-5/h6-14,23-24,26-29,34,36-40,43,55,65H,15-22,25,52H2,1-5H3,(H2,53,66)(H,54,57)(H,56,74)(H,58,70)(H,59,67)(H,60,72)(H,61,69)(H,62,73)(H,63,71)(H,64,68)(H,75,76)/t28-,29+,34-,36-,37-,38-,39-,40-,43-/m0/s1 |
InChI Key |
SVUYIHOQEOWECO-SRURJFDISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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